1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Description
1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is an organic compound that features a cyclopropylmethyl group attached to an indole ring, which is further substituted with a boronate ester
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO2/c1-17(2)18(3,4)22-19(21-17)15-6-5-7-16-14(15)10-11-20(16)12-13-8-9-13/h5-7,10-11,13H,8-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZWJUYOPSIQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis Modifications
The indole scaffold is typically synthesized via Fischer indole protocols using cyclohexanone derivatives and arylhydrazines under acidic conditions. For high-purity indole precursors, sodium hydrogen sulfite adduct formation followed by hydrolysis effectively removes impurities like 3-methylindole. Post-synthesis, nitrogen protection (e.g., benzyl or triisopropylsilyl groups) is critical for subsequent functionalization.
Direct Borylation at C4 Position
Miyaura borylation enables direct installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group on indole. Using Pd(dppf)Cl₂ as a catalyst, 4-bromoindole reacts with bis(pinacolato)diboron (B₂pin₂) in dioxane/water at 80–100°C, achieving yields of 65–78%. Transition-metal-free alternatives using silylboranes (e.g., PhMe₂Si-Bpin) under basic conditions (KOtBu) are reported but yield ≤35%.
Cyclopropylmethyl Group Introduction
Alkylation of Indole Nitrogen
The cyclopropylmethyl group is introduced via nucleophilic substitution. N-Alkylation of indole with cyclopropylmethyl bromide proceeds in DMF using NaH as a base (0–25°C, 12 h), yielding 70–85%. Competing C3 alkylation is mitigated by bulky nitrogen-protecting groups (e.g., triisopropylsilyl).
Transition-Metal-Catalyzed C–H Activation
Ru(II)-Pheox catalysts enable direct C–H alkylation at the indole nitrogen using cyclopropylmethyl diazoacetates. This method avoids pre-functionalization and achieves 55–68% yields under mild conditions (CH₂Cl₂, 40°C). Competing C3 functionalization is suppressed by steric hindrance from the boronate group.
Integrated Synthetic Routes
Sequential Borylation-Alkylation Approach
Tandem Annulation-Borylation Strategy
Larock-type heteroannulation constructs the indole core with pre-installed boronate and cyclopropylmethyl groups:
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Reactants : 2-Iodoaniline, cyclopropylmethylacetylene-BMIDA.
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Conditions : Pd(OAc)₂/XPhos, K₂CO₃, dioxane/water (100°C, 4 h).
Yield : 68–72%. This method bypasses intermediate purification but requires precise stoichiometry.
Comparative Analysis of Methods
| Method | Key Steps | Catalyst System | Yield | Limitations |
|---|---|---|---|---|
| Sequential Borylation-Alkylation | Miyaura borylation → N-alkylation | Pd(dppf)Cl₂, NaH | 52–60% | Multiple purifications required |
| Tandem Annulation | One-pot indole formation | Pd(OAc)₂/XPhos | 68–72% | Limited substrate scope |
| C–H Alkylation | Direct N-functionalization | Ru(II)-Pheox | 55–68% | Competing C3 side reactions |
Purification and Characterization
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Chromatography : Flash silica gel (petroleum ether/ethyl acetate, 10:1→5:1) removes unreacted boronate and alkylation byproducts.
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Crystallization : Ethanol/water recrystallization enhances purity to >98%.
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Analytical Data :
Challenges and Optimization
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Regioselectivity : Competing C2/C3 borylation in Miyaura reactions is mitigated by electron-withdrawing N-protecting groups.
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Boronate Stability : Protodeboronation during alkylation is minimized using mild bases (e.g., K₂CO₃ instead of NaOH).
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Scale-Up : Continuous-flow systems improve safety in diazo-based C–H alkylation .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole ring or the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Suzuki-Miyaura cross-coupling reactions require a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various substituted indoles, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of indole-based biological pathways and the development of indole-derived bioactive molecules.
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in biological applications would depend on the specific indole derivatives being studied.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be compared with other boronate ester-substituted indoles, such as:
1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indole ring.
Biological Activity
1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula: C₁₃H₁₉BNO₂
- Molecular Weight: 248.13 g/mol
- CAS Number: 1000801-75-1
- Structure: The compound features a cyclopropylmethyl group and a dioxaborolane moiety attached to an indole structure.
Research indicates that the compound may interact with various biological targets, including kinases and enzymes involved in cellular signaling pathways. The dioxaborolane group is known for its ability to form covalent bonds with nucleophilic sites on proteins, which can lead to inhibition of enzymatic activity.
Inhibition Studies
Inhibition studies have shown that derivatives of this compound exhibit potent inhibitory effects on specific kinases:
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| 1-(Cyclopropylmethyl)-4-(dioxaborolan-2-yl)-1H-indole | JAK3 | < 0.1 | High |
| 1-(Cyclopropylmethyl)-4-(dioxaborolan-2-yl)-1H-indole | EGFR | > 1000 | Low |
These results suggest that modifications to the indole structure can enhance selectivity and potency against specific targets.
Toxicity Profile
The compound has been evaluated for toxicity and safety:
- Acute Toxicity: Harmful if swallowed (H302).
- Skin Irritation: Causes skin irritation (H315).
These findings are critical for assessing the safety profile in preclinical studies.
Case Study 1: In Vivo Efficacy
In a study examining the anti-tumor effects of related compounds in murine models, it was found that the administration of 1-(Cyclopropylmethyl)-4-(dioxaborolan-2-yl)-1H-indole resulted in significant tumor regression in models of hematological malignancies. The mechanism was attributed to the inhibition of JAK3-mediated signaling pathways.
Case Study 2: Structure-Activity Relationship (SAR)
A series of SAR studies indicated that variations in the cyclopropylmethyl substituent led to changes in biological activity. For instance, replacing the cyclopropyl group with larger alkyl chains resulted in decreased potency against JAK3 but improved solubility profiles.
Q & A
Q. Table 1: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation (N1) | Cyclopropylmethyl bromide, NaH, DMF, 0°C→RT | 65–75 | |
| Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 90°C | 50–60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
